molecular formula C16H16N2O4 B5697622 N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5697622
M. Wt: 300.31 g/mol
InChI Key: DCOBYHZYCYTOQZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide, also known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide is not yet fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide can inhibit the growth of cancer cells and reduce inflammation. In animal studies, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been found to have analgesic and antipyretic properties. Additionally, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been shown to have insecticidal and fungicidal activity in crop protection.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide may also have limitations such as its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide. One direction is to further investigate its mechanism of action and pharmacological effects. Another direction is to explore its potential use in the development of new drugs for the treatment of cancer and other diseases. Additionally, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide can be further studied for its potential use in crop protection and material science.

Synthesis Methods

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide can be synthesized through a multistep reaction starting from 4-ethoxyaniline and 2-nitrobenzaldehyde. The reaction involves the condensation of 4-ethoxyaniline with 2-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reduced using sodium borohydride to yield N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been studied for its anti-inflammatory, analgesic, and antitumor properties. In agriculture, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been investigated for its ability to control pests and diseases in crops. In material science, N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide has been explored for its potential use in the development of organic electronic devices.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-22-14-9-7-13(8-10-14)17-16(19)11-12-5-3-4-6-15(12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOBYHZYCYTOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(2-nitrophenyl)acetamide

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